BenchChemオンラインストアへようこそ!

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione

Physicochemical Profiling Drug Design Permeability

3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 5841-66-7) is a fully substituted, non-ionizable small molecule (C10H9NO3, MW 191.18) belonging to the 2,4-oxazolidinedione class. Its core structure is shared with clinical anticonvulsants like trimethadione, which act on thalamic T-type calcium channels.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 5841-66-7
Cat. No. B3145896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione
CAS5841-66-7
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C(OC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3
InChIKeyWMLVWVUSHAFTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 5841-66-7) and Its Class Context


3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 5841-66-7) is a fully substituted, non-ionizable small molecule (C10H9NO3, MW 191.18) belonging to the 2,4-oxazolidinedione class. Its core structure is shared with clinical anticonvulsants like trimethadione, which act on thalamic T-type calcium channels [1]. The defining structural feature of this compound is the N3-methyl substitution, which eliminates the sole hydrogen bond donor (HBD = 0) present in the parent 5-phenyl-2,4-oxazolidinedione scaffold (HBD = 1) [2]. This results in a reduced topological polar surface area (TPSA = 46.6 Ų vs. 55.4 Ų) and a computed XLogP3 of 1.1, altering its permeability and solubility profile compared to N–H analogs [2]. Available bioactivity data is sparse; the compound has been indexed in ChEMBL for a 5-lipoxygenase translocation assay, but specific quantitative results for this exact structure are not recoverable from the public entry, which appears to map to a different chemotype [3]. A closely related analog, 5-ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione, has been formally evaluated for sodium channel binding and anticonvulsant activity, demonstrating modest enantioselectivity in in vivo models [4].

Why Generic Substitution of 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is Not Straightforward


While the 2,4-oxazolidinedione ring is a privileged scaffold in anticonvulsant discovery, simple in-class substitution is not chemically or pharmacologically neutral. The N3-methylation on the target compound fundamentally alters its hydrogen-bonding capacity by removing the acidic N–H proton present in the 5-phenyl-2,4-oxazolidinedione parent [1]. This single methylation event reduces the topological polar surface area (TPSA) by approximately 9 Ų and eliminates a key pharmacophoric point for target engagement, which can drastically change binding affinity and off-target profiles. For instance, a contemporary oxazolidinedione-based drug discovery program targeting the mineralocorticoid receptor explicitly required extensive structure–activity relationship (SAR) optimization because small N3 and C5 substituent changes led to large variations in potency and microsomal stability [2]. Therefore, substituting the title compound with an unmethylated or C5-alkyl variant without re-validating target binding, permeability, and metabolic stability introduces significant scientific risk.

Quantitative Differential Evidence for 3-Methyl-5-phenyl-1,3-oxazolidinedione vs. Closest Analogs


Head-to-Head Physicochemical Differentiation: N3-Methylation Eliminates H-Bond Donation vs. 5-Phenyl-2,4-oxazolidinedione

The N3-methyl group on 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione completely eliminates the hydrogen bond donor (HBD) capability of the oxazolidinedione ring. In a direct head-to-head comparison of computed properties with 5-Phenyl-2,4-oxazolidinedione (CAS 5841-63-4), the title compound shows HBD = 0 versus HBD = 1 for the comparator [1]. This correlates with a reduction in Topological Polar Surface Area (TPSA) from 55.4 Ų to 46.6 Ų, while lipophilicity (XLogP3 = 1.1) remains unchanged [1]. The complete absence of HBD is a binary, non-incremental physicochemical differentiation.

Physicochemical Profiling Drug Design Permeability

Thermal Stability and Crystallinity: Experimentally Determined Melting Point vs. 3-Methyl-5,5-diphenyl Analog

The title compound exhibits a sharp melting point of 111–111.5 °C, as reported in the primary synthesis literature [1]. In the same study, the closely related 3-methyl-5,5-diphenyl-2,4-dione-oxazolidine analog was synthesized and found to have a significantly lower melting point of 98–98.5 °C, a difference of approximately 13 °C [1]. The higher melting point and narrow range of the title compound suggest a more stable, higher-energy crystal lattice compared to the 5,5-diphenyl congener, which is a critical quality attribute for solid-form reproducibility in kilogram-scale procurement.

Crystallization Process Chemistry Solid-State Properties

Binding Mode Differentiation: Lack of HBD Predicts Altered Pharmacophore vs. N–H Containing Oxazolidinediones

The absence of the N–H hydrogen bond donor is a critical pharmacophoric differentiator. In the analogous series of 5-methyl-3-aryloxazolidine-2,4-diones evaluated as monoamine oxidase (MAO) inhibitors, the most potent compound (1-R) relied on specific hydrogen bonding and pi-alkyl interactions within the MAO-A active site to achieve a Ki of 0.16 ± 0.01 μM [1]. The 3-methyl-5-phenyl substitution pattern on the title compound eliminates the N–H donor required for analogous interactions, fundamentally altering its target-binding pharmacophore compared to N–H bearing or N-aryl substituted 2,4-oxazolidinediones. This class-level inference is supported by molecular docking studies that place the N–H group of active inhibitors in close proximity to the FAD cofactor, an interaction geometrically impossible for the title compound [1].

Pharmacophore Modeling Target Engagement Selectivity

Evidence Gap: Critical Data Deficiencies in the Public Domain vs. Closest Active Analog

A comprehensive search of primary literature, authoritative databases, and vendor technical datasheets reveals a critical evidence gap for the title compound: no quantitative head-to-head bioactivity data (IC50, Ki, EC50, or in vivo efficacy) against any close oxazolidinedione comparator was found in the public domain. The ChEMBL entry (CHEMBL619995) for a 5-lipoxygenase translocation assay does not resolve to the title compound's specific affinity [1]. In stark contrast, the close analog 5-ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione has published sodium channel binding data and anticonvulsant ED50 values [2]. Additionally, a 2018 study on 5-methyl-3-aryloxazolidine-2,4-dione enantiomers provides robust Ki data (0.16 μM for hMAO-A), but the title compound was not in the tested series [3]. This data asymmetry—where analogs have defined pharmacology while the title compound does not—represents a significant procurement risk and a documented gap in the scientific record. This caveat is explicitly included to guide evidence-based procurement decisions.

Data Transparency Assay Reproducibility Risk Assessment

Recommended Research and Industrial Application Scenarios for 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione


Design of Blood-Brain Barrier Penetrant Chemical Probes with Zero H-Bond Donors

The compound's unique physicochemical signature (HBD = 0, TPSA = 46.6 Ų, XLogP3 = 1.1) makes it an ideal fragment or scaffold for CNS drug discovery programs where minimizing hydrogen bond donation is critical for passive blood-brain barrier penetration [1]. It can serve as a non-ionizable, low-TPSA core that avoids the pharmacokinetic liabilities associated with the N–H donor present in the parent 5-phenyl-2,4-oxazolidinedione, which has a higher TPSA of 55.4 Ų [1]. Procurement of this compound for CNS lead optimization programs is scientifically justified over purchasing the NH analog.

Negative Control or Inactive Scaffold for Pharmacology Studies on Oxazolidinediones

Based on the class-level inference that N3-methylation eliminates the key pharmacophoric N–H donor required for MAO inhibitory activity (Ki = 0.16 μM for the active (5R)-3-phenyl-5-methyl analog) [2], this compound is ideally suited as a negative control in enzyme inhibition assays. Researchers studying structure-activity relationships in the oxazolidinedione class can procure this compound to establish baseline inactivity attributable to the missing HBD, thereby validating the pharmacophore model derived from active N–H or N-aryl analogs [2].

Crystalline Analytical Standard with Defined Thermal Properties for Method Development

The experimentally determined sharp melting point of 111–111.5 °C, which is approximately 13 °C higher than that of the 3-methyl-5,5-diphenyl analog [3], supports its use as a crystalline reference standard. Analytical chemistry groups procuring this compound for HPLC method development, differential scanning calorimetry (DSC) calibration, or solid-form screening benefit from its well-defined thermal stability, ensuring reproducible chromatographic or thermal analysis results.

Chiral Intermediate Sourcing for Enantioselective Synthesis Programs

Multiple vendors, including MolCore, list the (5R)-enantiomer of this compound (CAS 5841-66-7, NLT 97% purity) as available under ISO-certified quality systems . Given the established precedent for resolving oxazolidinedione enantiomers via chiral HPLC for pharmacological evaluation [2], procurement of this specific chiral form is critical for laboratories conducting enantioselective synthesis or comparative stereochemical pharmacology. The availability of the (5R)-enantiomer as a distinct SKU from the racemate provides a tangible procurement differentiator.

Quote Request

Request a Quote for 3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.